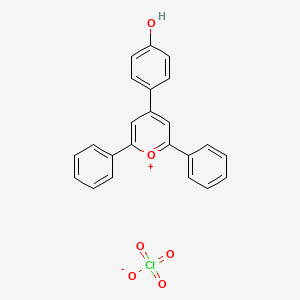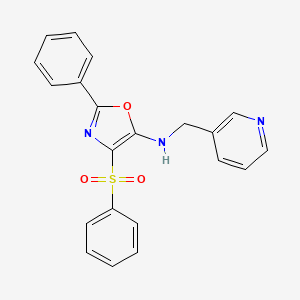
2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a sulfonyl group, a pyridine moiety, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the phenylsulfonyl group and the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Applications De Recherche Scientifique
2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Mécanisme D'action
The mechanism of action of 2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenyl-4-(phenylsulfonyl)-1,3-oxazole: Lacks the pyridin-3-ylmethyl group, which may affect its reactivity and applications.
4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine: Lacks the phenyl group, which may influence its chemical properties.
Uniqueness
2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine is unique due to the presence of both the phenylsulfonyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-28(26,18-11-5-2-6-12-18)21-20(23-15-16-8-7-13-22-14-16)27-19(24-21)17-9-3-1-4-10-17/h1-14,23H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJAHZUNEPRVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2796848.png)
![5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2796849.png)
![5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile](/img/structure/B2796850.png)

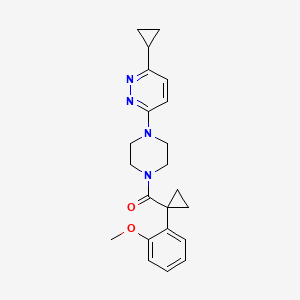
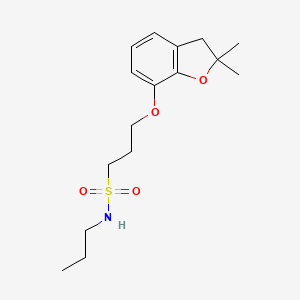
![Tert-Butyl 4-(2-Hydroxyethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2796856.png)
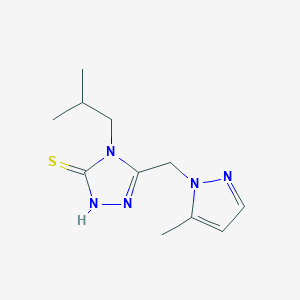
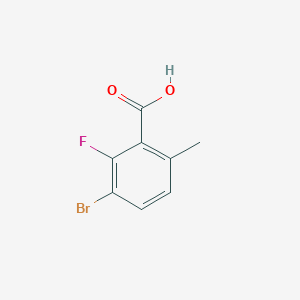
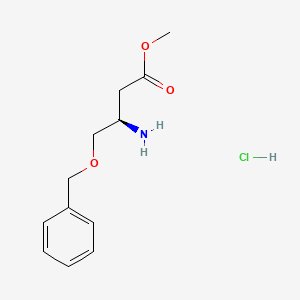
![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2796865.png)

